2-bromo-4-chlorophenyl (1-naphthyloxy)acetate
Overview
Description
2-Bromo-4-chlorophenyl (1-naphthyloxy)acetate is an organic compound with the molecular formula C18H12BrClO3 It is characterized by the presence of bromine, chlorine, and naphthyloxy groups attached to a phenyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chlorophenyl (1-naphthyloxy)acetate typically involves the esterification of 2-bromo-4-chlorophenol with 1-naphthyloxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chlorophenyl (1-naphthyloxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl and naphthyloxy groups can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinones or reduced phenyl derivatives, respectively.
Scientific Research Applications
2-Bromo-4-chlorophenyl (1-naphthyloxy)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-bromo-4-chlorophenyl (1-naphthyloxy)acetate exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms, along with the naphthyloxy group, can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorophenyl acetate: Lacks the naphthyloxy group, making it less complex and potentially less versatile in applications.
4-Chlorophenyl (1-naphthyloxy)acetate: Lacks the bromine atom, which may affect its reactivity and interactions with biological targets.
2-Bromo-4-chlorophenyl (1-bromo-2-naphthyloxy)acetate:
Uniqueness
2-Bromo-4-chlorophenyl (1-naphthyloxy)acetate is unique due to the combination of bromine, chlorine, and naphthyloxy groups in its structure. This combination provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl) 2-naphthalen-1-yloxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClO3/c19-15-10-13(20)8-9-17(15)23-18(21)11-22-16-7-3-5-12-4-1-2-6-14(12)16/h1-10H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTURXHFIWRQLPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)OC3=C(C=C(C=C3)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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